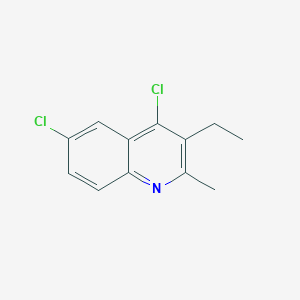

4,6-Dichloro-3-ethyl-2-methylquinoline

Description

Structure

3D Structure

Properties

CAS No. |

1136-63-6 |

|---|---|

Molecular Formula |

C12H11Cl2N |

Molecular Weight |

240.12 g/mol |

IUPAC Name |

4,6-dichloro-3-ethyl-2-methylquinoline |

InChI |

InChI=1S/C12H11Cl2N/c1-3-9-7(2)15-11-5-4-8(13)6-10(11)12(9)14/h4-6H,3H2,1-2H3 |

InChI Key |

BGBOSMGZGANSRZ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(N=C2C=CC(=CC2=C1Cl)Cl)C |

Origin of Product |

United States |

Foundational & Exploratory

The Multifaceted Biological Potential of Dichloro-Substituted Quinolines: A Technical Guide for Drug Discovery Professionals

Foreword: The Quinoline Scaffold and the Impact of Dichloro-Substitution

The quinoline scaffold, a bicyclic heterocycle comprising a benzene ring fused to a pyridine ring, is a cornerstone of medicinal chemistry.[1] Its derivatives are prevalent in numerous natural products and have been successfully developed into a wide range of therapeutic agents.[2][3] The strategic placement of substituents on the quinoline ring system allows for the fine-tuning of its physicochemical and pharmacological properties, leading to a broad spectrum of biological activities. Among these, the introduction of two chlorine atoms—dichloro-substitution—has proven to be a particularly fruitful strategy in the quest for novel therapeutic agents. The electron-withdrawing nature and steric bulk of chlorine atoms can significantly influence the molecule's interaction with biological targets, enhancing potency and modulating selectivity. This in-depth technical guide provides a comprehensive exploration of the significant biological activities of dichloro-substituted quinolines, with a focus on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective potential.

I. Anticancer Activity: Targeting the Engines of Malignancy

Dichloro-substituted quinoline derivatives have emerged as a promising class of anticancer agents, demonstrating significant cytotoxicity against a variety of cancer cell lines.[4][5] Their mechanisms of action are diverse, often involving the inhibition of key signaling pathways that drive cell proliferation, survival, and metastasis.[4][6]

A. Mechanisms of Action: A Multi-pronged Attack

The anticancer effects of dichloro-substituted quinolines are not attributed to a single mechanism but rather a combination of actions that disrupt critical cellular processes.

-

Kinase Inhibition: A primary mechanism of action for many quinoline-based anticancer agents is the inhibition of protein kinases, which are crucial regulators of cell signaling.[7][8] The 3,4-dichloro substitution pattern, in particular, can facilitate key interactions within the ATP-binding pocket of various kinases, leading to the disruption of downstream signaling cascades like the PI3K/Akt/mTOR and EGFR pathways.[6] Some 7-chloroquinoline derivatives have been shown to inhibit Pim-1 kinase, a serine/threonine kinase implicated in prostate cancer.[9]

-

Induction of Apoptosis: Dichloro-substituted quinolines can trigger programmed cell death, or apoptosis, in cancer cells. This is often achieved through the disruption of the mitochondrial membrane potential and the activation of caspase cascades.[10] For instance, certain 7-chloroquinolinehydrazones have been shown to induce apoptosis in various cancer cell lines.[11]

-

Inhibition of Telomerase and DNA Interaction: Some dichloro-quinoline complexes, such as an iron(III) complex with 5,7-dichloro-2-methyl-8-quinolinol, have been shown to act as telomerase inhibitors by targeting c-myc G-quadruplex DNA.[12] Other derivatives are believed to exert their cytotoxic effects by intercalating with DNA, thereby interfering with replication and transcription.[9]

-

Downregulation of Pro-tumorigenic Proteins: Recent studies have shown that novel quinoline derivatives can exert their anticancer effects by downregulating proteins that promote tumor growth and metastasis, such as Lumican.

B. Quantitative Analysis of Anticancer Activity

The cytotoxic potential of dichloro-substituted quinolines is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines. The table below summarizes the IC50 values for a selection of dichloro-quinoline derivatives.

| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference(s) |

| 7-Chloroquinolinehydrazone derivative (Compound 9) | HCT-116 (Colon Carcinoma) | 21.41 | [13] |

| 7-Chloroquinolinehydrazone derivative (Compound 3) | HCT-116 (Colon Carcinoma) | 23.39 | [13] |

| 7-Chloroquinolinehydrazone derivative (Compound 6) | HCT-116 (Colon Carcinoma) | 27.26 | [13] |

| 7-Chloroquinolinehydrazone derivative (Compound 9) | MCF-7 (Breast Cancer) | Not specified, but showed special selectivity | [13] |

| 7-Chloroquinolinehydrazone derivative (Compound 3) | HeLa (Cervical Carcinoma) | 50.03 | [13] |

| 7-Chloroquinolinehydrazone derivative (Compound 9) | HeLa (Cervical Carcinoma) | 21.41 | [13] |

| Morita-Baylis-Hillman adduct/7-chloroquinoline hybrid (ortho-nitro substituted) | MCF-7, HCT-116, HL-60, NCI-H292 | 4.60 | |

| 7-Chloro-(4-thioalkylquinoline) sulfonyl N-oxide derivatives (Compounds 73, 74, 79, 81) | HCT116p53-/- (Colon Carcinoma) | 2.24 - 4.98 | [10] |

| 7-Chloro-(4-thioalkylquinoline) sulfonyl N-oxide derivatives (Compounds 73-74, 79-82) | HCT116 (Colon Carcinoma) | 1.99 - 4.9 | [10] |

| Iron(III) complex with 5,7-dichloro-2-methyl-8-quinolinol | Hep-G2, BEL-7404, NCI-H460, A549, T-24 | 5.04 - 14.35 | |

| 7-Chloroquinolinyl benzyl amino carbamate derivative (Compound 4b) | LNCaP (Prostate Cancer) | 6.61 (µg/mL) | [14] |

| 7-Chloroquinolinyl benzyl amino carbamate derivative (Compound 4b) | A2780 (Ovarian Cancer) | 2.81 (µg/mL) | [14] |

| 7-Chloroquinolinyl benzyl amino carbamate derivative (Compound 4b) | MCF-7 (Breast Cancer) | 5.69 (µg/mL) | [14] |

| 2,6-dichloro hydrazone derivative | SF-295 (CNS), HTC-8 (Colon), HL-60 (Leukemia) | 0.314 - 4.65 (µg/cm³) | [4] |

| Quinoline-based dihydrazone derivative (Compound 3b) | MCF-7 (Breast Cancer) | 7.016 | [15] |

| Quinoline-based dihydrazone derivative (Compound 3c) | MCF-7 (Breast Cancer) | 7.05 | [15] |

| 4,7-dichloroquinoline | P. falciparum (CQ-sensitive) | 6.7 nM | [16] |

| 4,7-dichloroquinoline | P. falciparum (CQ-resistant) | 8.5 nM | [16] |

C. Signaling Pathway Visualization: Kinase Inhibition

The following diagram illustrates a hypothesized mechanism of action for a dichloro-substituted quinoline derivative as a kinase inhibitor, targeting a generic receptor tyrosine kinase (RTK) signaling pathway.

Caption: Hypothesized inhibition of a receptor tyrosine kinase signaling pathway.

II. Antimicrobial Activity: Combating Bacterial Resistance

The rise of antibiotic-resistant bacteria poses a significant global health threat, necessitating the development of novel antimicrobial agents.[17] Dichloro-substituted quinolines, particularly derivatives of 4,7-dichloroquinoline, have demonstrated notable efficacy against a range of bacterial strains.[17]

A. Mechanism of Action: Targeting Bacterial Replication

The primary mechanism of antimicrobial action for quinoline-based compounds is the inhibition of essential bacterial enzymes involved in DNA replication:

-

DNA Gyrase (Topoisomerase II) and Topoisomerase IV Inhibition: These enzymes are crucial for maintaining the proper topology of bacterial DNA during replication, transcription, and repair.[18] Dichloro-substituted quinolines are thought to bind to the enzyme-DNA complex, stabilizing it and leading to the accumulation of double-strand breaks in the bacterial chromosome, which is ultimately lethal to the cell.

B. Quantitative Analysis of Antimicrobial Activity

The antimicrobial efficacy of dichloro-substituted quinolines is typically assessed by determining their minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Compound/Derivative Class | Bacterial Strain | MIC (µg/mL) | Reference(s) |

| Quinoline-2-one derivative (Compound 6c) | Methicillin-resistant Staphylococcus aureus (MRSA) | 0.75 | [19] |

| Quinoline-2-one derivative (Compound 6c) | Vancomycin-resistant Enterococcus (VRE) | 0.75 | [19] |

| Quinoline-2-one derivative (Compound 6c) | Methicillin-resistant Staphylococcus epidermidis (MRSE) | 2.50 | [19] |

| Quinoline-2-one derivative (Compound 6l) | MRSA | Not specified, but potent | [19] |

| Quinoline-2-one derivative (Compound 6o) | MRSA | 2.50 | [19] |

| Quinoline-2-one derivative (Compound 6o) | VRE | 2.50 | [19] |

| Dichloro-substituted quinoline (Compound-6) | Staphylococcus aureus | 64 | |

| 7-Methoxyquinoline derivative with sulfonamide (Compound 3l) | Escherichia coli | 7.812 | [18] |

| 7-Methoxyquinoline derivative with sulfonamide (Compound 3l) | Candida albicans | 31.125 | [18] |

| Quinoline derivative (Compound 11) | Staphylococcus aureus | 6.25 | [20] |

| Dihydrotriazine derivative with quinoline (Compounds 93a-c) | Staphylococcus aureus & Escherichia coli | 2 | [20] |

C. Experimental Workflow: Agar Disk Diffusion Assay

The following diagram outlines the standard workflow for an agar disk diffusion assay, a common method for evaluating the antimicrobial activity of chemical compounds.

Caption: Workflow for the agar disk diffusion antimicrobial susceptibility test.

III. Anti-inflammatory Activity: Modulating the Immune Response

Chronic inflammation is a key contributor to a wide range of diseases, including autoimmune disorders and cancer. Dichloro-substituted quinolines have demonstrated promising anti-inflammatory properties, primarily through the modulation of key signaling pathways involved in the inflammatory cascade.

A. Mechanism of Action: Dampening Pro-inflammatory Signals

The anti-inflammatory effects of dichloro-substituted quinolines are mediated by their ability to interfere with the production and signaling of pro-inflammatory cytokines.

-

Inhibition of MAPK and NF-κB Signaling: Dichloro-triazolo-quinoxalines have been shown to inhibit the ERK1/2 and JNK/c-Jun signaling pathways, which are part of the mitogen-activated protein kinase (MAPK) cascade that plays a central role in inflammation. They have also been shown to reduce the expression of c-Fos, a component of the AP-1 transcription factor, which is involved in the expression of inflammatory genes.

-

Suppression of Pro-inflammatory Cytokines: By inhibiting these upstream signaling pathways, dichloro-substituted quinolines can effectively reduce the production of key pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[21]

B. Quantitative Analysis of Anti-inflammatory Activity

The anti-inflammatory potential of dichloro-substituted quinolines can be assessed by their ability to inhibit the production of pro-inflammatory mediators.

| Compound/Derivative Class | Assay | Target | IC50 (µM) | Reference(s) |

| Quinoline derivative (Compound 12c) | COX-2 Inhibition | COX-2 | 0.1 | [21] |

| Quinoline derivative (Compound 14a) | COX-2 Inhibition | COX-2 | 0.11 | [21] |

| Quinoline derivative (Compound 14b) | COX-2 Inhibition | COX-2 | 0.11 | [21] |

C. Signaling Pathway Visualization: Anti-inflammatory Action

The following diagram illustrates the inhibition of pro-inflammatory signaling pathways by dichloro-substituted quinolines in a macrophage.

Caption: Inhibition of pro-inflammatory signaling pathways by dichloro-substituted quinolines.

IV. Neuroprotective Activity: Shielding the Nervous System

Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by the progressive loss of neurons. Recent evidence suggests that certain dichloro-substituted quinolines may possess neuroprotective properties, offering a potential therapeutic avenue for these debilitating conditions.

A. Mechanism of Action: Combating Oxidative Stress and Neuroinflammation

The neuroprotective effects of dichloro-substituted quinolines are thought to be mediated by their ability to counteract the key pathological processes in neurodegeneration:

-

Antioxidant Activity: Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify them, is a major contributor to neuronal damage. Some quinoline derivatives have shown potent antioxidant properties, capable of scavenging harmful free radicals.

-

Modulation of Neuroinflammation: Chronic inflammation in the brain, or neuroinflammation, is another hallmark of neurodegenerative diseases. Dichloro-substituted quinolines may exert their neuroprotective effects by suppressing the activation of microglia and astrocytes, the primary immune cells of the central nervous system, and reducing the production of pro-inflammatory mediators.

-

Inhibition of Cholinesterases: Some quinoline derivatives have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that break down the neurotransmitter acetylcholine.[3] By inhibiting these enzymes, they can increase acetylcholine levels in the brain, which may have cognitive benefits in diseases like Alzheimer's.

B. Quantitative Analysis of Neuroprotective Activity

The neuroprotective potential of dichloro-substituted quinolines can be evaluated by their ability to protect neuronal cells from various insults.

| Compound/Derivative Class | Assay | Target/Effect | EC50/IC50 (µM) | Reference(s) |

| Quinolone-chromenone and acridine-chromenone hybrids | AChE Inhibition | Acetylcholinesterase | Not specified, but active | [5] |

| 7-chloro-4-(phenylselanyl)quinoline | in vivo Alzheimer's model | Reversal of depressive behavior and memory impairment | Not applicable | |

| Quinoline derivatives | Neuroprotection against oxidative insult | Protection of glial and neuronal cells | < 5 | [22] |

V. Experimental Protocols: A Guide for the Bench Scientist

This section provides detailed, step-by-step methodologies for key experiments used to evaluate the biological activities of dichloro-substituted quinolines.

A. In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Human cancer cell lines (e.g., MCF-7, HCT-116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well microplates

-

Dichloro-substituted quinoline compounds (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Remove the existing medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of DMSO used for the test compounds, typically <0.5%) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of the solubilization buffer to each well to dissolve the purple formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the compound concentration to determine the IC50 value.

B. Antimicrobial Susceptibility Testing: Agar Disk Diffusion Method

The agar disk diffusion method is a widely used technique to determine the susceptibility of bacteria to various antimicrobial agents.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton agar plates

-

Sterile cotton swabs

-

Sterile paper disks (6 mm in diameter)

-

Dichloro-substituted quinoline compounds (dissolved in a suitable solvent like DMSO)

-

Positive control (a known antibiotic)

-

Negative control (solvent alone)

-

Incubator

Procedure:

-

Inoculum Preparation: Prepare a bacterial inoculum by suspending several colonies from a fresh agar plate in sterile saline or broth to match the turbidity of a 0.5 McFarland standard.

-

Plate Inoculation: Dip a sterile cotton swab into the adjusted inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of a Mueller-Hinton agar plate evenly in three directions to ensure confluent growth.

-

Disk Application: Aseptically apply paper disks impregnated with a known concentration of the test compound onto the surface of the inoculated agar plate. Gently press the disks to ensure complete contact with the agar. Also apply positive and negative control disks.

-

Incubation: Invert the plates and incubate at 37°C for 18-24 hours.

-

Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters.

-

Interpretation: The size of the zone of inhibition is inversely proportional to the minimum inhibitory concentration (MIC) of the compound.

VI. Conclusion and Future Directions

Dichloro-substituted quinolines represent a versatile and promising scaffold for the development of novel therapeutic agents. Their demonstrated efficacy across a range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective, underscores their potential to address significant unmet medical needs. The continued exploration of this chemical space, through the synthesis of new derivatives and a deeper understanding of their mechanisms of action, will undoubtedly lead to the discovery of new and improved drug candidates. Future research should focus on optimizing the potency and selectivity of these compounds, as well as evaluating their pharmacokinetic and toxicological profiles in preclinical and clinical studies.

VII. References

-

Aboelnaga, A. S., & El-Sayed, W. A. (2018). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Polycyclic Aromatic Compounds, 40(5), 1326-1339. [https://www.tandfonline.com/doi/full/10.1080/10406638.2018.1467847]

-

Řezáčová, M., Gucky, T., Slaninova, I., & Džubak, P. (2022). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. Molecules, 27(19), 6687. [https://www.mdpi.com/1420-3049/27/19/6687]

-

BenchChem. (2025). An In-depth Technical Guide on 3,4-Dichloro-7-(trifluoromethyl)quinoline Derivatives and Analogs for Drug Discovery Professional. BenchChem. [https://www.benchchem.com/product/b1598765]

-

de Oliveira, R. N., de Lima, M. C. A., Pitta, I. R., & da Rocha Pitta, M. G. (2020). Morita-Baylis-Hillman Reaction with 7-Chloroquinoline Derivatives-New Compounds with Potential Anticancer Activity. Journal of the Brazilian Chemical Society, 31, 1485-1494. [https://www.scielo.br/j/jbchs/a/bM4yG8xYQ9yK9Y4H4Z3yN4c/?lang=en]

-

Mihigo, E., Kassack, M. U., & Gessner, A. (2021). 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. Molecules, 26(11), 3236. [https://www.mdpi.com/1420-3049/26/11/3236]

-

Wang, S., Zhang, Y., & Liu, Y. (2018). Synthesis and antitumor mechanism of a new iron (iii) complex with 5, 7-dichloro-2-methyl-8-quinolinol as ligands. MedChemComm, 9(5), 849-855. [https://pubs.rsc.org/en/content/articlelanding/2018/md/c8md00069a]

-

Ningbo Inno Pharmchem Co.,Ltd. (2026, February 14). Exploring the Antimicrobial Potential of 4,7-Dichloroquinoline Derivatives. Ningbo Inno Pharmchem Co.,Ltd. [https://www.inno-pharmchem.com/exploring-the-antimicrobial-potential-of-4-7-dichloroquinoline-derivatives]

-

Khan, I., et al. (2026, January 2). Microwave Synthesis, Evaluation, and Docking Study of Amino Acid Derivatives of 7-Chloroquinoline: Exploring Cytotoxic and Antioxidant Potentials. ACS Omega. [https://pubs.acs.org/doi/10.1021/acsomega.5c09882]

-

Kaur, H., & Kumar, M. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Journal of the Iranian Chemical Society, 13(12), 2195-2231. [https://link.springer.com/article/10.1007/s13738-016-0946-8]

-

Kumar, A., & Singh, R. K. (2022). Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 77(1), 34-41. [https://globalresearchonline.net/journalcontents/v77-1/06.pdf]

-

IJSDR. (n.d.). Design, Synthesis, and Antibacterial Evaluation of Novel Quinoline Derivatives. International Journal of Scientific Development and Research. [https://www.ijsdr.org/papers/IJSDR2306001.pdf]

-

Sharma, P., & Kumar, V. (2025, August 27). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. Journal of Molecular Structure. [https://www.sciencedirect.com/science/article/pii/S002228602500589X]

-

BenchChem. (2025). Application Notes and Protocols for Heterocyclic Scaffolds in the Synthesis of Neurological Disorder Drugs. BenchChem. [https://www.benchchem.com/product/b1587746]

-

Li, Y., et al. (2021). Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. New Journal of Chemistry, 45(3), 1546-1557. [https://pubs.rsc.org/en/content/articlelanding/2021/nj/d0nj05342a]

-

Al-Ostoot, F. H., & Al-Qurainy, F. (2024, October 4). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Unbound Medicine. [https://www.unboundmedicine.com/medline/citation/39369363/Evaluation_of_Quinoline-Related_Carboxylic_Acid_Derivatives_as_Prospective_Differentially_Antiproliferative_Antioxidative_and_Anti-Inflammatory_Agents_]

-

Murugan, K., et al. (2022). Synthesis of new series of quinoline derivatives with insecticidal effects on larval vectors of malaria and dengue diseases. Scientific Reports, 12(1), 4753. [https://www.nature.com/articles/s41598-022-08678-8]

-

Chan-on, W., et al. (2015). Quinoline-based clioquinol and nitroxoline exhibit anticancer activity inducing FoxM1 inhibition in cholangiocarcinoma cells. Drug design, development and therapy, 9, 2045. [https://www.dovepress.com/quinoline-based-clioquinol-and-nitroxoline-exhibit-anticancer-activi-peer-reviewed-fulltext-article-DDDT]

-

El-Gohary, N. S., & Shaaban, M. I. (2023). Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. Applied Nanoscience, 1-11. [https://link.springer.com/article/10.1007/s42770-023-01132-w]

-

Verma, G., & Singh, J. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. RSC advances, 12(43), 28243-28277. [https://pubs.rsc.org/en/content/articlelanding/2022/ra/d2ra04958a]

-

Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.). Creative Commons. [https://creativecommons.org/licenses/by-nc/4.0/]

-

Singh, P., & Kumar, A. (2023, July 21). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. ResearchGate. [https://www.researchgate.net/publication/372483842_Design_synthesis_and_antimicrobial_activity_of_novel_quinoline_derivatives_an_in_silico_and_in_vitro_study]

-

Kumar, A., & Singh, R. K. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini-Review. Biointerface Research in Applied Chemistry, 12(5), 6078-6092. [https://biointerfaceresearch.com/wp-content/uploads/2021/11/20695837.125.60786092.pdf]

-

El-Sayed, M. A. A., et al. (2018). Synthesis, anti-inflammatory screening, molecular docking, and COX-1, 2/-5-LOX inhibition profile of some novel quinoline derivatives. Bioorganic chemistry, 79, 21-34. [https://pubmed.ncbi.nlm.nih.gov/29602046/]

-

Martin, R. E., et al. (2018). Inhibition Effect of Chloroquine and Integrin-Linked Kinase Knockdown on Translation in Melanoma Cells. International journal of molecular sciences, 19(11), 3376. [https://www.mdpi.com/1422-0067/19/11/3376]

-

BenchChem. (2025). Application Notes and Protocols: 3,4-Dichloro-7-(trifluoromethyl)quinoline in Organic Synthesis. BenchChem. [https://www.benchchem.com/product/b1598765]

-

Costa, G. N., et al. (2022). Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease. Frontiers in pharmacology, 13, 843372. [https://www.frontiersin.org/articles/10.3389/fphar.2022.843372/full]

-

BenchChem. (2025). Quinoline Derivatives: A Comprehensive Technical Guide for Medicinal Chemistry. BenchChem. [https://www.benchchem.com/product/b089183]

-

ResearchGate. (n.d.). (a) 4,7-Dichloroquinoline design inspired by the natural molecule,... ResearchGate. [https://www.researchgate.net/figure/a-47-Dichloroquinoline-design-inspired-by-the-natural-molecule-chloroquine-b_fig1_359398863]

-

Galano, A., & Mazzone, G. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Molecules, 28(20), 7029. [https://www.mdpi.com/1420-3049/28/20/7029]

-

ResearchGate. (n.d.). IC 50 values of some derivatives compound of chloroquine against Plasmodium falciparum. ResearchGate. [https://www.researchgate.net/figure/IC-50-values-of-some-derivatives-compound-of-chloroquine-against-Plasmodium-falciparum_tbl1_376449174]

-

Bazine, I., et al. (2023). Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes. Molecules, 28(10), 4192. [https://www.mdpi.com/1420-3049/28/10/4192]

-

De Vita, D., & Scipione, L. (2021). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules, 26(11), 3295. [https://www.mdpi.com/1420-3049/26/11/3295]

-

ResearchGate. (2023, October 9). (PDF) Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. ResearchGate. [https://www.researchgate.net/publication/374676133_Quinoline_Derivatives_Promising_Antioxidants_with_Neuroprotective_Potential]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. scielo.br [scielo.br]

- 8. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ijmphs.com [ijmphs.com]

- 10. mdpi.com [mdpi.com]

- 11. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and antitumor mechanism of a new iron(iii) complex with 5,7-dichloro-2-methyl-8-quinolinol as ligands - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 13. tandfonline.com [tandfonline.com]

- 14. Microwave Synthesis, Evaluation, and Docking Study of Amino Acid Derivatives of 7‑Chloroquinoline: Exploring Cytotoxic and Antioxidant Potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 16. Synthesis of new series of quinoline derivatives with insecticidal effects on larval vectors of malaria and dengue diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 17. nbinno.com [nbinno.com]

- 18. mdpi.com [mdpi.com]

- 19. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]

- 20. biointerfaceresearch.com [biointerfaceresearch.com]

- 21. Synthesis, anti-inflammatory screening, molecular docking, and COX-1,2/-5-LOX inhibition profile of some novel quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

The Quinoline Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals

Abstract

The quinoline scaffold, a bicyclic aromatic heterocycle, is a privileged structure in medicinal chemistry, forming the foundation of a remarkable number of therapeutic agents.[1][2] Its inherent structural rigidity, coupled with the capacity for functionalization at numerous positions, provides a versatile template for the design of molecules with a wide array of pharmacological activities.[3][4] This guide offers a comprehensive exploration of the quinoline core, from its fundamental physicochemical properties and synthesis to its diverse applications in treating human diseases. We will delve into the intricate structure-activity relationships that govern its biological effects and provide detailed protocols for its synthesis and biological evaluation, equipping researchers with the knowledge to effectively leverage this powerful scaffold in contemporary drug discovery.

The Quinoline Core: Physicochemical Properties and Significance

Quinoline, with the chemical formula C₉H₇N, is composed of a benzene ring fused to a pyridine ring.[5] This fusion imparts a unique set of electronic and steric properties that are highly advantageous for drug design.

Physicochemical Characteristics:

| Property | Value | Significance in Drug Design |

| Molecular Formula | C₉H₇N | Provides a compact and rigid framework. |

| Molecular Weight | 129.16 g/mol | Low molecular weight allows for extensive modification without violating Lipinski's Rule of Five. |

| Appearance | Colorless to pale yellow oily liquid | Physical state at room temperature.[6] |

| Boiling Point | ~237 °C | High boiling point indicates strong intermolecular forces.[6] |

| Solubility | Slightly soluble in water, soluble in organic solvents | This amphiphilic character can be tuned by substitution to optimize pharmacokinetic properties.[6][7] |

| pKa of conjugate acid | ~4.9 | Weakly basic nature allows for salt formation, which can improve solubility and handling.[6] |

The planar and aromatic nature of the quinoline ring system allows it to participate in π-π stacking and hydrophobic interactions with biological targets, such as enzymes and receptors.[4] The nitrogen atom in the pyridine ring is a key feature, acting as a hydrogen bond acceptor and a site for protonation, which can be critical for target binding and influencing the pharmacokinetic profile of a drug.[4]

The "privileged" status of the quinoline scaffold stems from its proven success in yielding clinically effective drugs across a wide range of therapeutic areas, including cancer, malaria, bacterial infections, and central nervous system (CNS) disorders.[3][8]

Synthesis of the Quinoline Scaffold: Foundational Methodologies

The construction of the quinoline ring system can be achieved through several classic named reactions, each with its own advantages and limitations regarding substrate scope and reaction conditions.

The Skraup Synthesis: A Classic Approach

The Skraup synthesis is a venerable method for preparing quinolines, involving the reaction of an aromatic amine with glycerol, an oxidizing agent (such as nitrobenzene), and sulfuric acid.[9][10] The reaction is notoriously exothermic but remains a powerful tool for generating a variety of quinoline derivatives.[11]

Experimental Protocol: Skraup Synthesis of Quinoline [11]

-

Materials:

-

Aniline (1.0 mole)

-

Glycerol (3.0 moles)

-

Nitrobenzene (0.4 mole)

-

Concentrated Sulfuric Acid (100 ml)

-

Ferrous Sulfate Heptahydrate (10 g)

-

-

Procedure:

-

In a 2-liter round-bottom flask equipped with a reflux condenser and a mechanical stirrer, carefully combine the aniline, glycerol, and nitrobenzene.

-

Slowly and with vigorous stirring, add the concentrated sulfuric acid to the mixture. The addition is exothermic, and the rate should be controlled.

-

Add the ferrous sulfate heptahydrate, which acts as a moderator to control the reaction's vigor.

-

Gently heat the mixture in an oil bath. The reaction will become exothermic. Maintain the oil bath temperature at 140-150°C for 3-4 hours.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully dilute the reaction mixture with water and then neutralize it with a concentrated solution of sodium hydroxide until it is strongly alkaline.

-

Perform steam distillation to isolate the crude quinoline.

-

Separate the quinoline layer from the aqueous layer in the distillate.

-

Dry the crude quinoline over anhydrous potassium carbonate and purify by distillation, collecting the fraction boiling at 235-237°C.

-

Causality Behind Experimental Choices:

-

Sulfuric Acid: Acts as both a catalyst and a dehydrating agent to convert glycerol to the reactive intermediate, acrolein.[10]

-

Nitrobenzene: Serves as the oxidizing agent to convert the initially formed dihydroquinoline to the aromatic quinoline.[10]

-

Ferrous Sulfate: Helps to moderate the highly exothermic reaction, preventing the formation of excessive tarry byproducts.[11]

Caption: Workflow for the Skraup Synthesis of Quinoline.

The Friedländer Synthesis: A Versatile Condensation

The Friedländer synthesis offers a more convergent and often milder approach to substituted quinolines. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically catalyzed by an acid or a base.[12][13]

Experimental Protocol: Friedländer Synthesis of a Substituted Quinoline [12]

-

Materials:

-

2-Aminobenzophenone (1.0 mmol)

-

Ethyl acetoacetate (1.2 mmol)

-

Zirconium(IV) chloride (ZrCl₄) (10 mol%)

-

Ethanol/Water (1:1 mixture, 10 mL)

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

-

Procedure:

-

To a solution of 2-aminobenzophenone and ethyl acetoacetate in the ethanol/water mixture, add ZrCl₄.

-

Stir the reaction mixture at 60 °C and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature.

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3 x 20 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

-

Causality Behind Experimental Choices:

-

2-Aminoaryl Ketone and α-Methylene Compound: These are the two key building blocks that will form the new pyridine ring of the quinoline system.[6]

-

ZrCl₄: Acts as a Lewis acid catalyst to promote the initial condensation and subsequent cyclization/dehydration steps.[12]

-

Work-up: The aqueous work-up with sodium bicarbonate neutralizes the acidic catalyst, and the extraction isolates the organic product.

Caption: Workflow for the Friedländer Quinoline Synthesis.

Pharmacological Applications and Structure-Activity Relationships (SAR)

The versatility of the quinoline scaffold is evident in its broad spectrum of pharmacological activities. Strategic modifications to the quinoline ring system allow for the fine-tuning of its interaction with various biological targets.

Anticancer Activity

Quinoline derivatives exhibit potent anticancer activity through diverse mechanisms, including the inhibition of tyrosine kinases, disruption of DNA replication, and induction of apoptosis.[14][15]

Structure-Activity Relationship (SAR) Insights for Anticancer Quinolines: [14][16]

-

Position 4: Substitution with an amino group or a substituted amino side chain is often crucial for activity. The nature and length of this side chain can significantly impact potency.[14] For example, a two-carbon linker in an alkylamino side chain at this position has been found to be favorable for antiproliferative activity.[14]

-

Position 7: The introduction of bulky alkoxy substituents, such as a benzyloxy group, can enhance antiproliferative effects.[14]

-

Positions 2 and 3: Modifications at these positions can modulate activity and selectivity. For instance, the presence of a substituent at the 3-position is critical for the activity of some quinoline derivatives.[17]

Table of Representative Anticancer Quinoline Derivatives:

| Compound | Target/Mechanism | IC₅₀ | Cell Line |

| Bosutinib | BCR-ABL/Src Tyrosine Kinase Inhibitor | <1 nM (BCR-ABL) | K562 |

| Camptothecin | Topoisomerase I Inhibitor | Varies | Various |

| Compound 10g [14] | p53/Bax-dependent apoptosis | <1.0 µM | Various human tumor cell lines |

| MS-209 [17] | P-glycoprotein (MDR reversal) | N/A | K562/ADM |

Antibacterial Activity

The quinolone subclass, characterized by a carbonyl group at position 4, forms the basis of a major class of antibiotics. These compounds primarily target bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[1]

Structure-Activity Relationship (SAR) Insights for Antibacterial Quinolines: [1][18]

-

Core Structure: The 4-quinolone nucleus is essential for antibacterial activity.

-

Position 1: Substitution with small alkyl or cycloalkyl groups (e.g., ethyl, cyclopropyl) is generally optimal.

-

Position 7: A piperazine ring or a similar basic heterocycle at this position is a common feature of broad-spectrum quinolones.

-

Position 6: The presence of a fluorine atom significantly enhances antibacterial potency.

Table of Representative Antibacterial Quinolone Derivatives:

| Compound | Target | MIC (µg/mL) | Organism |

| Ciprofloxacin | DNA gyrase, Topoisomerase IV | 0.125-1 | E. coli, S. aureus |

| Levofloxacin | DNA gyrase, Topoisomerase IV | 0.06-2 | S. pneumoniae, E. coli |

| Compound 6c [19] | Dihydrofolate reductase | 0.75 | MRSA, VRE |

| Compound 5d [20] | LptA, Topoisomerase IV | 0.125-8 | Gram-positive and Gram-negative strains |

Mechanism of Action Spotlight: Bosutinib, a Quinoline-Based Kinase Inhibitor

Bosutinib is a potent, orally active, second-generation tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML).[21] Its quinoline core is central to its ability to bind to the ATP-binding site of the BCR-ABL fusion protein, the hallmark of CML, as well as Src family kinases.[21][22]

The mechanism of action involves the competitive inhibition of ATP binding to the kinase domain of BCR-ABL, thereby blocking the downstream signaling pathways that lead to uncontrolled cell proliferation and survival.[22][23]

Caption: Simplified Signaling Pathway of BCR-ABL and Inhibition by Bosutinib.

Key Experimental Protocol: In Vitro Tyrosine Kinase Inhibition Assay

Evaluating the inhibitory potential of novel quinoline derivatives against specific tyrosine kinases is a critical step in the drug discovery process. A common method is the fluorescence polarization (FP)-based assay.

Experimental Protocol: Fluorescence Polarization Tyrosine Kinase Assay [24]

-

Principle: This assay measures the change in the rate of rotation of a fluorescently labeled peptide substrate upon phosphorylation by a tyrosine kinase. A small, unphosphorylated peptide tumbles rapidly in solution, resulting in low fluorescence polarization. When the kinase phosphorylates the peptide, it is bound by a large phosphotyrosine-specific antibody, causing it to tumble much more slowly and resulting in high fluorescence polarization. An inhibitor will prevent phosphorylation, thus keeping the polarization low.

-

Materials:

-

Tyrosine kinase of interest

-

Fluorescently labeled peptide substrate

-

ATP

-

Kinase reaction buffer

-

Test quinoline compounds (dissolved in DMSO)

-

Phosphotyrosine-specific antibody

-

EDTA (to stop the reaction)

-

96-well black microplate

-

Fluorescence polarization plate reader

-

-

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test quinoline compounds in the kinase reaction buffer. Include a positive control (no inhibitor) and a negative control (no ATP).

-

Reaction Setup: In the wells of the microplate, add the tyrosine kinase, the fluorescently labeled peptide substrate, and the test compound or control.

-

Initiation: Start the kinase reaction by adding ATP to all wells except the negative control.

-

Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 37 °C) for a predetermined time (e.g., 60 minutes).

-

Termination: Stop the reaction by adding a solution containing EDTA and the phosphotyrosine-specific antibody.

-

Detection: Incubate for a short period to allow for antibody binding, then measure the fluorescence polarization of each well using a plate reader.

-

Data Analysis: Plot the fluorescence polarization values against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Causality Behind Experimental Choices:

-

Fluorescence Polarization: This detection method is highly sensitive and allows for a homogeneous assay format (no washing steps required), making it suitable for high-throughput screening.

-

EDTA: This chelating agent stops the kinase reaction by sequestering Mg²⁺ ions, which are essential cofactors for ATP-dependent kinases.

-

Dose-Response Curve: This allows for the quantitative determination of the inhibitor's potency (IC₅₀), which is a critical parameter for comparing the efficacy of different compounds.

Conclusion

The quinoline scaffold continues to be a remarkably fruitful starting point for the development of novel therapeutic agents. Its synthetic accessibility and the rich possibilities for structural modification have solidified its position as a privileged core in medicinal chemistry. A thorough understanding of the synthetic methodologies, structure-activity relationships, and mechanisms of action associated with quinoline derivatives is essential for researchers aiming to design the next generation of innovative medicines. The protocols and insights provided in this guide serve as a foundational resource for harnessing the full potential of this exceptional pharmacophore.

References

-

Ohe, T., et al. (1997). Structure−Activity Relationship of Newly Synthesized Quinoline Derivatives for Reversal of Multidrug Resistance in Cancer. Journal of Medicinal Chemistry. Available at: [Link]

- Kaur, H., et al. (Year not specified). Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review. Publisher not specified.

-

Cao, R., et al. (2019). Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. European Journal of Medicinal Chemistry. Available at: [Link]

-

Chavan, N. D., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. Available at: [Link]

-

Li, X., et al. (2018). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. Molecules. Available at: [Link]

-

ResearchGate. (Year not specified). Structural–activity relationship (SAR) of 4-quinolone derivatives. Available at: [Link]

-

S.n. (n.d.). Preparation and Properties of Quinoline. Available at: [Link]

-

IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Available at: [Link]

-

International Journal of Chemical Studies. (2025). Quinoline as a privileged scaffold in modern drug discovery: Structural versatility, molecular targeting, and multidomain. Available at: [Link]

-

Biointerface Research in Applied Chemistry. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini- Review. Available at: [Link]

-

OUCI. (2022). Structure-Activity-Relationship (SAR) Studies of Novel Hybrid Quinoline and Quinolone Derivatives as Anticancer Agents. Available at: [Link]

-

Future Journal of Pharmaceutical Sciences. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. Available at: [Link]

-

ClinPGx. (n.d.). Bosutinib Pathway, Pharmacokinetics/Pharmacodynamics. Available at: [Link]

-

El-Sayed, N. N. E., et al. (2023). Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. Scientific Reports. Available at: [Link]

-

ACS Publications. (2025). Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study. Available at: [Link]

-

J&K Scientific LLC. (2025). Friedländer Synthesis. Available at: [Link]

-

MDPI. (2025). Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design. Available at: [Link]

-

YouTube. (2026). Quinoline Alkaloids: Structural Chemistry, Natural Origins, and Functional Applications. Available at: [Link]

-

Vedantu. (n.d.). Quinoline: Structure, Properties & Uses Explained. Available at: [Link]

-

International Journal of Pharmaceutical Sciences. (2025). Quinoline-A Next Generation Pharmacological Scaffold. Available at: [Link]

-

Curly Arrow. (2009). The Skraup Reaction - How to Make a Quinoline. Available at: [Link]

-

Frontiers. (2023). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Available at: [Link]

-

Taylor & Francis Online. (2021). Evidence of off-target effects of bosutinib that promote retinoic acid-induced differentiation of non-APL AML cells. Available at: [Link]

-

PubMed. (n.d.). Quinoline: An Attractive Scaffold in Drug Design. Available at: [Link]

-

Bantscheff, M., et al. (2008). Global target profile of the kinase inhibitor bosutinib in primary chronic myeloid leukemia cells. Leukemia. Available at: [Link]

-

Wikipedia. (n.d.). Quinoline. Available at: [Link]

-

Takara Bio. (n.d.). Universal Tyrosine Kinase Assay Kit. Available at: [Link]

-

ResearchGate. (n.d.). Structures of drug molecules containing quinoline scaffold. Available at: [Link]

-

National Center for Biotechnology Information. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Available at: [Link]

Sources

- 1. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chemijournal.com [chemijournal.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Frontiers | Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine [frontiersin.org]

- 6. organicreactions.org [organicreactions.org]

- 7. Assays for tyrosine phosphorylation in human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijpsjournal.com [ijpsjournal.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. uop.edu.pk [uop.edu.pk]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. jk-sci.com [jk-sci.com]

- 14. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]

- 16. Structure-Activity-Relationship (SAR) Studies of Novel Hybrid Quinoline and Quinolone Derivatives as Anticancer Agents [ouci.dntb.gov.ua]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. ClinPGx [clinpgx.org]

- 22. tandfonline.com [tandfonline.com]

- 23. Global target profile of the kinase inhibitor bosutinib in primary chronic myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. documents.thermofisher.com [documents.thermofisher.com]

Technical Review: Therapeutic Potential of Quinoline Derivatives

Executive Summary

The quinoline scaffold (benzo[b]pyridine) remains a "privileged structure" in medicinal chemistry due to its unique electronic distribution and ability to interact with diverse biological targets via hydrogen bonding,

This guide analyzes the structural causality behind these activities, provides self-validating experimental protocols for synthesis and screening, and consolidates recent quantitative data to support lead optimization.

Chemical Foundation & SAR Logic

The versatility of quinoline stems from its planar, electron-deficient pyridine ring fused to an electron-rich benzene ring. This amphiphilic nature allows for simultaneous hydrophobic interaction (intercalation) and polar binding (enzyme pockets).

Structure-Activity Relationship (SAR) Map

Successful drug design relies on precise functionalization.

-

Position 2 & 3: Critical for modulating lipophilicity and steric fit within kinase pockets.

-

Position 4: The "Antimalarial Core." Substitution here (e.g., amino chains) is essential for accumulation in the parasite's digestive vacuole.

-

Position 8: Key for metal chelation (e.g., 8-hydroxyquinoline) and modulating neuroprotective oxidative stress responses.

Figure 1: Functional mapping of the quinoline scaffold highlighting critical substitution points for therapeutic divergence.

Therapeutic Core: Mechanisms & Causality

Antimalarial: The Heme Detoxification Blockade

The 4-aminoquinoline derivatives (e.g., Chloroquine, Mefloquine) function by a "trap and cap" mechanism.

-

Entry: The basic nitrogen allows the molecule to diffuse into the parasite's acidic digestive vacuole.

-

Protonation: Inside the vacuole (pH ~5.0), the molecule becomes diprotonated, trapping it inside (ion trapping).

-

Inhibition: The drug binds to hematin dimers, preventing their crystallization into non-toxic hemozoin.

-

Toxicity: Free heme accumulates, lysing the parasite's membranes via lipid peroxidation.

Anticancer: Dual-Edge Sword

Quinoline derivatives exhibit cytotoxicity through two primary pathways:

-

Intercalation & Topoisomerase Inhibition: Planar derivatives slide between DNA base pairs, stabilizing the cleavable complex of Topoisomerase II, leading to DNA strand breaks (apoptosis).

-

Kinase Inhibition: 2-substituted quinolines mimic the adenine ring of ATP, binding competitively to the ATP-binding pocket of receptor tyrosine kinases (VEGFR, EGFR), starving the tumor of vascularization (angiogenesis inhibition).

Antimicrobial: The Gyrase Trap

Similar to fluoroquinolones, specific quinoline derivatives target bacterial DNA gyrase (Topoisomerase II) and Topoisomerase IV. They stabilize the DNA-enzyme complex, preventing the religation of DNA strands during replication, causing irreversible chromosomal breaks.

Figure 2: mechanistic bifurcation of quinoline derivatives in antiparasitic and antineoplastic environments.

Experimental Ecosystem: Protocols

Synthesis: Microwave-Assisted Green Protocol

Traditional Skraup or Friedländer syntheses often require harsh acids and long reflux times. The following microwave-assisted protocol reduces reaction time from hours to minutes, improving yield and purity.[1]

Objective: Synthesis of 2-substituted quinoline derivatives via multi-component reaction.

Reagents:

-

Aniline derivative (1.0 equiv)

-

Aldehyde (1.0 equiv)

-

Terminal alkyne or ketone (1.0 equiv)

-

Catalyst: Iodine (

, 10 mol%) or AgOTf (depending on substrate) -

Solvent: Water or Ethanol (Green solvent)

Protocol:

-

Preparation: In a 10 mL microwave-safe vial, combine the aniline, aldehyde, and alkyne.

-

Catalysis: Add the catalyst and 2 mL of solvent.

-

Irradiation: Seal the vial. Set microwave reactor (e.g., Monowave 300) to 140°C with a hold time of 10-15 minutes (Power limit: 850W). Note: Use a ramp time of 2 minutes to prevent pressure spikes.

-

Work-up: Allow to cool to 50°C. Pour mixture into crushed ice/water.

-

Isolation: Filter the precipitate. Wash with cold ethanol. Recrystallize from EtOH/Water.

-

Validation: Confirm structure via

-NMR (characteristic doublet at

Biological Screening: MTT Cytotoxicity Assay

To evaluate anticancer potential, the MTT assay measures metabolic activity as a proxy for viability.

Protocol:

-

Seeding: Plate cancer cells (e.g., MCF-7, HeLa) at

cells/well in 96-well plates. Incubate for 24h. -

Treatment: Add quinoline derivatives at serial dilutions (0.1 - 100

M). Include DMSO control (<0.5%). Incubate for 48h. -

Labeling: Add 20

L MTT solution (5 mg/mL in PBS) to each well. Incubate 4h at 37°C. Mechanism: Mitochondrial reductase in viable cells reduces yellow MTT to purple formazan. -

Solubilization: Aspirate media carefully. Add 150

L DMSO to dissolve formazan crystals. -

Quantification: Measure absorbance at 570 nm using a microplate reader.

-

Calculation:

. Determine IC50 using non-linear regression.

Figure 3: Streamlined microwave-assisted synthesis workflow for rapid derivative generation.

Quantitative Data Repository

The following table summarizes the potency of key quinoline derivatives discussed in recent literature, highlighting the impact of specific structural modifications.

| Compound Class | Target / Mechanism | Representative Potency (IC50 / MIC) | Key Structural Feature |

| 4-Aminoquinoline | P. falciparum (Malaria) | Dimethylamino side chain enhances vacuole accumulation [1]. | |

| Quinoline-Triazine Hybrid | Hybrid scaffold improves heme binding affinity [2]. | ||

| 2-Arylquinoline | Antiprion (ScN2a cells) | Planar structure facilitates protein aggregate intercalation [3]. | |

| Quinolone Hybrid (5d) | E. coli (Gyrase) | Dual targeting of LptA and Topo IV [4].[2] | |

| 7-Chloro-4-amino | MCF-7 (Breast Cancer) | 7-Cl group increases lipophilicity and cellular uptake [5]. |

References

-

Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. RSC Advances, 2025.[3] Link

-

Quinoline conjugates for enhanced antimalarial activity: a review. Malaria Journal, 2023. Link

-

Similar Structure-Activity Relationships of Quinoline Derivatives for Antiprion and Antimalarial Effects. Antimicrobial Agents and Chemotherapy, 2006.[4] Link

-

Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Molecules, 2019.[2] Link

-

Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry, 2016. Link

-

Microwave-Assisted Synthesis of Quinoline Derivatives. BenchChem Protocols, 2025. Link

-

Quinoline-based compounds can inhibit diverse enzymes that act on DNA. bioRxiv, 2024.[5] Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Similar structure-activity relationships of quinoline derivatives for antiprion and antimalarial effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

4,6-Dichloro-3-ethyl-2-methylquinoline safety and handling precautions.

An In-Depth Technical Guide to the Safe Handling of 4,6-Dichloro-3-ethyl-2-methylquinoline

As a substituted quinoline, 4,6-Dichloro-3-ethyl-2-methylquinoline belongs to a class of heterocyclic aromatic compounds utilized in various research and development applications, including pharmaceutical synthesis and materials science. Due to the absence of a specific Material Safety Data Sheet (MSDS) for this exact molecule, this guide has been synthesized by a Senior Application Scientist, extrapolating from safety data for structurally analogous compounds, including chlorinated quinolines, methylated quinolines, and general halogenated aromatic hydrocarbons. This document provides a robust framework for its safe handling, grounded in established chemical safety principles.

Hazard Identification and Classification

The primary hazards associated with 4,6-Dichloro-3-ethyl-2-methylquinoline are inferred from its structural motifs: a chlorinated aromatic system and a quinoline core. Halogenated aromatic compounds can exhibit persistence and potential for bioaccumulation, while quinoline and its derivatives are known to possess varying levels of toxicity.[1]

Based on data from analogous compounds, the anticipated GHS classification for this compound is as follows:

| Hazard Class | Category | Hazard Statement | Basis for Classification (from Analogous Compounds) |

| Acute Toxicity, Oral | Category 3 or 4 | H301/H302: Toxic or Harmful if swallowed | Dichloroquinoxaline and other methylquinolines are classified as toxic or harmful if swallowed.[2][3] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | This is a consistent classification for various methylquinolines and dichloro-compounds.[2][3][4] |

| Serious Eye Damage/Irritation | Category 2/2A | H319: Causes serious eye irritation | A common hazard for this chemical class, with quinoline itself noted as severely irritating.[3][4][5] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Inhalation of dust or vapors is a primary route of exposure leading to respiratory tract irritation.[3][4][6] |

| Germ Cell Mutagenicity | Category 2 (Suspected) | H341: Suspected of causing genetic defects | Quinoline has shown positive results in some in vivo genotoxicity assays.[5][7] |

| Carcinogenicity | Category 2 (Suspected) | H351: Suspected of causing cancer | Quinoline is classified as a Category 2 carcinogen, and related methylquinolines have been studied for carcinogenic activity.[5][8] |

| Aquatic Hazard (Long-term) | Category 3 (Potential) | H413: May cause long lasting harmful effects to aquatic life | Halogenated organic compounds are often persistent in the environment.[1] |

Exposure Controls and Personal Protective Equipment (PPE)

To mitigate the risks identified, a multi-layered approach to exposure control is mandatory.

Engineering Controls

-

Primary Containment: All handling of solid 4,6-Dichloro-3-ethyl-2-methylquinoline or its solutions must be conducted within a certified chemical fume hood to control airborne dust and vapors.[9][10]

-

Ventilation: The laboratory must be equipped with general ventilation that ensures a minimum of 6-12 air changes per hour to prevent the accumulation of fugitive emissions.

-

Safety Equipment: An emergency eyewash station and safety shower must be readily accessible and tested regularly.[9][11]

Personal Protective Equipment (PPE)

The selection of PPE is critical and must be based on the specific laboratory operation.

| Operation | Eyes/Face Protection | Hand Protection | Body Protection | Respiratory Protection |

| Weighing/Handling Solids | Safety glasses with side-shields (EN166 compliant).[4] | Double-gloving is recommended.[12] Use powder-free nitrile or neoprene gloves.[13] | Fully-buttoned laboratory coat. | Not required if handled within a fume hood. A NIOSH-approved respirator with an organic vapor/particulate filter may be used for large spills.[7][14] |

| Solution Preparation/Transfer | Chemical safety goggles. A face shield should be worn over goggles if there is a significant splash risk.[6][13] | Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before each use.[4] | Chemical-resistant apron over a lab coat. | Not required if handled within a fume hood. |

| Large-Scale Operations (>10g) | Face shield and chemical safety goggles.[2] | Heavy-duty chemical-resistant gloves (e.g., Butyl rubber). | Chemical-resistant suit or apron. | A supplied-air respirator may be necessary depending on the scale and potential for exposure.[2] |

Safe Handling and Storage Protocols

Adherence to strict protocols is essential for preventing accidental exposure and maintaining compound integrity.

Handling Workflow

The following workflow diagram illustrates the standard operating procedure for handling 4,6-Dichloro-3-ethyl-2-methylquinoline.

Caption: Standard Operating Procedure for Handling the Compound.

Storage Requirements

-

Container: Store in the original, tightly sealed container.[4]

-

Location: Keep in a cool, dry, and well-ventilated area designated for toxic or hazardous chemicals.[4][7] The storage area should be secure and accessible only to authorized personnel.

-

Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[7]

-

Labeling: Ensure containers are clearly labeled with the chemical name and appropriate hazard pictograms.

Emergency Procedures

Rapid and correct response during an emergency is crucial to minimizing harm.

First Aid Measures

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, also under the eyelids.[6][7] Seek immediate medical attention.[6]

-

Skin Contact: Remove all contaminated clothing and shoes. Wash the affected area immediately with plenty of soap and water.[2][7] If skin irritation occurs, get medical advice.[2]

-

Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration.[2][7] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[2] Never give anything by mouth to an unconscious person.[2] Call a poison control center or doctor immediately.[6]

Spill Response

The response to a spill depends on its size and location.

Caption: Emergency Spill Response Decision Tree.

For small spills inside a fume hood, trained personnel should use an inert absorbent material, place it in a sealed container for disposal, and decontaminate the area.[2][4][9] For large spills, or any spill outside of a fume hood, evacuate the area immediately and contact the institution's emergency response team.[9][10] Do not allow the product to enter drains or waterways.[2][4]

Firefighting Measures

-

Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2][4]

-

Specific Hazards: Combustion may produce toxic and corrosive gases such as nitrogen oxides, carbon oxides, and hydrogen chloride.[15]

-

Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[2][4][14]

Waste Disposal

All waste containing 4,6-Dichloro-3-ethyl-2-methylquinoline must be treated as hazardous.

-

Collection: Collect waste in dedicated, clearly labeled, and sealed containers.[9] Halogenated waste streams should be kept separate from non-halogenated waste.[9][10]

-

Disposal: Dispose of contents and containers in accordance with all local, regional, and national regulations.[2][7] Do not dispose of via household garbage or sewage systems.[3] This should be handled by an approved waste disposal plant.[6]

Toxicological Profile (Inferred)

While no specific toxicological data exists for 4,6-Dichloro-3-ethyl-2-methylquinoline, the profile can be inferred from its parent structure, quinoline, and related halogenated aromatics.

-

Acute Effects: The primary acute effects are irritation to the skin, eyes, and respiratory system.[4][6] Harmful or toxic effects are expected upon ingestion.[2]

-

Chronic Effects: Long-term exposure to related halogenated aromatic compounds may lead to subtle and delayed toxic effects, including impacts on the liver, immune system, and reproductive health.[1]

-

Carcinogenicity & Mutagenicity: Quinoline is considered a suspected carcinogen and has demonstrated genotoxic potential.[5][16] Therefore, 4,6-Dichloro-3-ethyl-2-methylquinoline should be handled as a potential carcinogen/mutagen, and exposure should be minimized.

This guide provides a comprehensive framework for the safe handling of 4,6-Dichloro-3-ethyl-2-methylquinoline. It is imperative that all personnel are trained on these procedures and that a culture of safety is maintained in the laboratory at all times.

References

-

Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign. Retrieved from [Link]

-

MSD Veterinary Manual. (n.d.). Halogenated Aromatic Poisoning (PCB and Others). Retrieved from [Link]

-

Washington State University. (n.d.). Halogenated Solvents SOP. Retrieved from [Link]

-

Connor, T. H. (2006, December). Personal Protective Equipment for Use in Handling Hazardous Drugs. Pharmacy Purchasing & Products. Retrieved from [Link]

-

The Dow Chemical Company. (2012, June 8). Personal Protective Equipment Guidance. Retrieved from [Link]

-

Sdfine. (n.d.). GHS Safety Data Sheet QUINOLINE YELLOW (WATER SOLUBLE). Retrieved from [Link]

-

Department of Organic Chemistry, Stockholm University. (2017, May 4). General Safety Framework of the Department of Organic Chemistry. Retrieved from [Link]

-

CPAchem. (2023, March 28). Safety data sheet 2-Methylquinoline. Retrieved from [Link]

-

European Chlorinated Solvents Association (ECSA). (n.d.). Guidance on Storage and Handling of Chlorinated Solvents. Retrieved from [Link]

-

National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2015, July 3). Quinolines: Human health tier II assessment. Australian Government Department of Health. Retrieved from [Link]

-

Minnesota Department of Health. (2023, November). Quinoline Toxicological Summary. Retrieved from [Link]

-

Carnegie Mellon University Qatar. (n.d.). Emergency Response Guide for Laboratories. Retrieved from [Link]

-

European Chlorinated Solvents Association (ECSA). (n.d.). Guidance on Storage and Handling of Chlorinated Solvents. Retrieved from [Link]

-

Office of Environmental Health Hazard Assessment (OEHHA). (1997, June). Evidence on the Carcinogenicity of Quinoline and its strong acid salts. California Environmental Protection Agency. Retrieved from [Link]

-

Oltchim. (n.d.). Material Safety Data Sheet Chlorine. Retrieved from [Link]

Sources

- 1. Halogenated Aromatic Poisoning (PCB and Others) - Special Pet Topics - Merck Veterinary Manual [merckvetmanual.com]

- 2. nmu-mi.safecollegessds.com [nmu-mi.safecollegessds.com]

- 3. cpachem.com [cpachem.com]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. fishersci.com [fishersci.com]

- 8. oehha.ca.gov [oehha.ca.gov]

- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]

- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 11. chlorinated-solvents.eu [chlorinated-solvents.eu]

- 12. pppmag.com [pppmag.com]

- 13. corporate.dow.com [corporate.dow.com]

- 14. medline.com [medline.com]

- 15. oltchim.ro [oltchim.ro]

- 16. health.state.mn.us [health.state.mn.us]

Introduction: The Quinoline Scaffold - A Cornerstone of Modern Pharmacology

An In-Depth Technical Guide to the Mechanisms of Action for Quinoline-Based Compounds

The quinoline ring system, a bicyclic heterocycle consisting of a benzene ring fused to a pyridine ring, is a privileged scaffold in medicinal chemistry.[1][2] Its unique structural and electronic properties allow for diverse interactions with a multitude of biological targets. This versatility has led to the development of quinoline-based compounds that are now indispensable in treating a wide array of diseases, including cancer, malaria, and bacterial infections.[3][4][5] This guide provides an in-depth exploration of the core mechanisms through which these compounds exert their therapeutic effects, offering researchers and drug development professionals a detailed understanding of the underlying molecular interactions and the experimental methodologies used to elucidate them.

Anticancer Mechanisms of Action: A Multi-Pronged Assault on Malignancy

Quinoline derivatives represent a significant class of anticancer agents, employing a variety of strategies to inhibit tumor growth and induce cancer cell death.[1][6] Their effectiveness stems from their ability to target fundamental cellular processes essential for cancer cell survival and proliferation.

DNA Intercalation and Topoisomerase Inhibition: Corrupting the Blueprint

A primary and well-established mechanism for many quinoline-based anticancer drugs is their direct interference with DNA integrity and function.[7] These compounds can act as both DNA intercalators and poisons for topoisomerase enzymes, which are critical for managing DNA topology during replication and transcription.[1][3]

Causality of the Mechanism: DNA topoisomerases, particularly Topoisomerase II (Topo II), resolve DNA tangles and supercoils by creating transient double-strand breaks, passing another DNA segment through the break, and then resealing it.[8] Intercalating quinolines, such as analogues of doxorubicin, insert themselves between DNA base pairs, distorting the helical structure.[1] This distortion can stabilize the "cleavable complex," a transient intermediate where Topo II is covalently bound to the broken DNA ends.[9] By preventing the resealing of the DNA break, the quinoline compound converts the essential Topoisomerase II enzyme into a cellular toxin that fragments the chromosome, ultimately triggering apoptotic cell death.[10][11]

Caption: Inhibition of the Topoisomerase II catalytic cycle by a quinoline-based compound.

Experimental Protocol: Topoisomerase II DNA Decatenation Assay

This assay assesses a compound's ability to inhibit the Topo II-mediated separation of interlocked DNA circles (catenanes), a process mimicking the untangling of newly replicated chromosomes.

-

Principle: Kinetoplast DNA (kDNA), a network of catenated DNA minicircles from trypanosomes, serves as the substrate. Active Topo II decatenates this network into individual minicircles. An inhibitory compound will prevent this, leaving the kDNA network intact. The different DNA forms are then separated by agarose gel electrophoresis.

-

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture on ice: 5x Assay Buffer, purified human Topoisomerase IIα enzyme, and the test quinoline compound at various concentrations.

-

Substrate Addition: Add kDNA substrate to the reaction mixture.

-

Initiation & Incubation: Transfer the tubes to a 37°C water bath and incubate for 30 minutes to allow the enzymatic reaction to proceed.

-

Termination: Stop the reaction by adding a stop solution/loading dye containing SDS and proteinase K. The SDS traps the cleavable complex, and proteinase K digests the enzyme to release the DNA.[12]

-

Electrophoresis: Load the samples onto a 1% agarose gel containing ethidium bromide. Run the gel at a high voltage (e.g., 100-150V) to separate the catenated kDNA (which remains in the well) from the decatenated minicircles (which migrate into the gel).

-

Visualization: Visualize the DNA bands under UV light. A positive control (no inhibitor) will show a smear of decatenated minicircles, while an effective inhibitor will show a band of kDNA remaining in the well.

-

Experimental Protocol: DNA Intercalation Assay via UV-Visible Spectroscopy

This method detects the binding of a compound to DNA by observing changes in its absorption spectrum.

-

Principle: Intercalation of a molecule into the DNA double helix causes a shift in the wavelength of maximum absorbance (bathochromic shift) and a decrease in molar absorptivity (hypochromism) due to the altered electronic environment.[13][14]

-

-

Sample Preparation: Prepare a solution of the quinoline compound with a known concentration in a suitable buffer. Prepare a stock solution of calf thymus DNA (ctDNA) in the same buffer.

-

Initial Spectrum: Record the UV-Vis absorption spectrum of the quinoline compound alone.

-

Titration: Perform a titration by adding increasing aliquots of the ctDNA solution to the compound solution. Allow the mixture to equilibrate after each addition.

-

Spectral Measurement: Record the absorption spectrum after each addition of DNA.

-

Data Analysis: Monitor the changes in the absorption maximum (λmax) and absorbance. A significant bathochromic shift and hypochromism upon addition of DNA are indicative of intercalation.

-

| Compound Example | Target | IC50 Value | Reference Cell Line | Citation |

| Amino-DACA derivative | Topoisomerase II | Not specified | Not specified | [1] |

| Quinazoline Hybrid 7 | Topoisomerase IIα | 40.51 µM | NCI-60 Panel | [16] |

| IND-2 | Topoisomerase IIα | < 10 µM | PC-3 | [11][17] |

| Etoposide (Reference) | Topoisomerase IIα | 66.03 µM | NCI-60 Panel | [16] |

Kinase Inhibition: Disrupting Cellular Communication

Protein kinases are central nodes in the signaling networks that control cell growth, proliferation, and survival.[18] Dysregulation of kinase activity is a hallmark of cancer, making them prime therapeutic targets. Numerous quinoline derivatives have been developed as potent kinase inhibitors, including several FDA-approved drugs.[19]

Causality of the Mechanism: Kinases catalyze the transfer of a phosphate group from ATP to a substrate protein, a process called phosphorylation, which acts as a molecular switch to activate or deactivate signaling pathways. Quinoline-based inhibitors are typically designed to compete with ATP for binding to the kinase's active site.[3] By occupying this pocket, they prevent phosphorylation of downstream substrates, thereby blocking the aberrant signaling that drives cancer cell proliferation. Targets include VEGFR, EGFR, and PI3K, among many others.[3][20]

Caption: Inhibition of a receptor tyrosine kinase signaling pathway by a quinoline compound.

Experimental Protocol: Luminescent Kinase Activity Assay (e.g., Kinase-Glo®)

This homogeneous "add-mix-read" assay is a high-throughput method for screening kinase inhibitors by quantifying the amount of ATP remaining after a kinase reaction.

-

Principle: Kinase activity consumes ATP. The Kinase-Glo® reagent contains luciferase, which produces light in the presence of ATP. Therefore, the luminescent signal is inversely proportional to kinase activity. High luminescence indicates low kinase activity (inhibition), while low luminescence indicates high kinase activity.[21]

-

-